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Compound of Interest

Compound Name:
2-(3-Chloro-4-

fluorophenoxy)ethanamine

CAS No.: 883524-07-0; 914086-51-4

Cat. No.: B2564182

Get Quote

Executive Summary
2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS 914086-51-4 as HCl) is a specialized

fluorinated building block utilized in the synthesis of bioactive small molecules. Characterized

by a halogenated phenoxy scaffold linked to a primary ethylamine, it serves as a critical

pharmacophore in the development of voltage-gated sodium channel blockers, serotonin

reuptake inhibitors, and kinase inhibitors. Its specific halogen substitution pattern (3-chloro, 4-

fluoro) is engineered to enhance metabolic stability by blocking para-oxidation while modulating

lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
This compound is most stable and commercially available as the hydrochloride salt. The free

base is prone to oxidative degradation and carbamate formation upon exposure to atmospheric

CO₂.
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Property Data (HCl Salt)
Data (Free Base -
Calculated)

CAS Number 914086-51-4 Not widely indexed

IUPAC Name

2-(3-Chloro-4-

fluorophenoxy)ethan-1-amine

hydrochloride

2-(3-Chloro-4-

fluorophenoxy)ethan-1-amine

Molecular Formula C₈H₁₀ClFNO · HCl C₈H₉ClFNO

Molecular Weight 226.08 g/mol 189.61 g/mol

Appearance
White to off-white crystalline

powder
Colorless to pale yellow oil

Solubility Water, Methanol, DMSO
Chloroform, DCM, Ethyl

Acetate

pKa (Amine) ~9.5 (Predicted) -

LogP - ~1.8 - 2.1 (Predicted)

Synthetic Methodology
To ensure high purity and avoid the formation of secondary amine dimers (common in direct

alkylation with chloroethylamine), the Gabriel Synthesis or Nitrile Reduction routes are the

industry standards. Below is the protocol for the Gabriel Synthesis, favored for its

regioselectivity and scalability.

Core Reaction Scheme

3-Chloro-4-fluorophenol
(CAS 2613-23-2)

Phthalimide Intermediate
(Precipitate)

K2CO3, DMF
90°C, 4h

N-(2-Bromoethyl)phthalimide

2-(3-Chloro-4-fluorophenoxy)
ethanamine HCl

1. Hydrazine hydrate, EtOH, Reflux
2. HCl/Ether

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b2564182/docs?utm_src=pdf-body-img#technical-monograph-2-3-chloro-4-fluorophenoxy-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2564182?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: High-fidelity synthesis via Gabriel Amine Synthesis to prevent polymerization.

Detailed Protocol: Gabriel Synthesis Route
Step 1: O-Alkylation

Setup: Charge a 3-neck round-bottom flask with 3-Chloro-4-fluorophenol (1.0 eq) and

anhydrous DMF (5-10 volumes).

Activation: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30

minutes to form the phenoxide anion.

Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq) portion-wise.

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or

HPLC.[1] The phenol starting material should disappear.

Workup: Pour the reaction mixture into ice water. The phthalimide intermediate typically

precipitates as a solid. Filter, wash with water, and dry.[2] Recrystallize from ethanol if

necessary.

Step 2: Deprotection (Hydrazinolysis)

Cleavage: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (2.5

eq).

Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating

reaction progress.

Isolation: Cool to room temperature. Filter off the phthalhydrazide byproduct.

Salt Formation: Concentrate the filtrate to remove excess hydrazine and ethanol. Dissolve

the residue in Diethyl Ether or Dichloromethane.

Acidification: Add 4M HCl in Dioxane or bubble HCl gas. The product, 2-(3-Chloro-4-
fluorophenoxy)ethanamine hydrochloride, will precipitate.

Purification: Filter the salt and wash with cold ether.
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Biological Applications & Pharmacophore Utility
The 2-(3-Chloro-4-fluorophenoxy)ethyl moiety is a "privileged scaffold" in medicinal chemistry,

often acting as a bioisostere for other aryl-alkyl-amine motifs.

Voltage-Gated Sodium Channel Blockers (Nav1.7 /
Nav1.8)
This fragment is structurally homologous to the side chains of several sodium channel blockers

investigated for neuropathic pain. The halogenated phenoxy ring mimics the lipophilic anchor

found in Mexiletine derivatives, while the ethylamine tail interacts with the selectivity filter of the

ion channel.

Mechanism: The electron-withdrawing halogens (Cl, F) reduce the pKa of the phenoxy

oxygen, altering the electronic distribution and enhancing pi-stacking interactions within the

receptor binding pocket.

Kinase Inhibition (EGFR / PI3K)
In Tyrosine Kinase Inhibitors (TKIs), this amine is often coupled to a core heterocycle (e.g.,

quinazoline or pyrimidine) to form the solvent-exposed tail.

Role: The amine forms a key hydrogen bond with aspartate or glutamate residues at the

kinase active site entrance, while the halogenated phenyl ring occupies a hydrophobic

pocket (e.g., the ribose pocket or back-cleft).

Analogs: Structurally relevant to the side chains of Gefitinib and Lapatinib analogs where

metabolic stability is required against CYP450 oxidation.

Serotonergic Modulators
Phenoxyethylamine derivatives are classical scaffolds for 5-HT receptor ligands. The 3-Cl, 4-F

substitution pattern is specific for tuning selectivity between 5-HT2A and 5-HT2C receptors,

often reducing off-target cardiac effects (hERG inhibition) compared to non-halogenated

analogs.

Handling, Safety, and Stability
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Hazard Class GHS Code Description

Acute Toxicity H302 Harmful if swallowed.

Irritant H315/H319
Causes skin and serious eye

irritation.

Respiratory H335
May cause respiratory

irritation.

Storage Protocol:

Atmosphere: Store under inert gas (Argon/Nitrogen). The free base absorbs CO₂ from air to

form carbamates.

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

Hygroscopy: The HCl salt is hygroscopic. Desiccate when not in use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. iris.unipa.it [iris.unipa.it]

2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents
[patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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